Cas no 1171-81-9 (16a-Hydroxycortisol)
16a-Hydroxycortisol Chemical and Physical Properties
Names and Identifiers
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- Pregn-4-ene-3,20-dione,11,16,17,21-tetrahydroxy-, (11b,16a)-
- 11beta,16alpha,17,21-tetrahydroxypregn-4-ene-3,20-dione
- (11beta,16alpha)-11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione
- 11,16,17,21-tetrahydroxypregn-4-ene-3,20-dione
- SQPRYYSTJMNHSK-ILNISADRSA-N
- SCHEMBL141635
- DTXSID90922287
- 1171-81-9
- NS00044751
- EINECS 214-627-4
- (8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- 16a-Hydroxycortisol
-
- Inchi: 1S/C21H30O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h7,13-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t13-,14-,15-,16+,18+,19-,20-,21-/m0/s1
- InChI Key: SQPRYYSTJMNHSK-ILNISADRSA-N
- SMILES: O[C@]1(C(CO)=O)[C@@H](C[C@H]2[C@@H]3CCC4=CC(CC[C@]4(C)[C@H]3[C@H](C[C@@]21C)O)=O)O
Computed Properties
- Exact Mass: 378.2043
- Monoisotopic Mass: 378.204239
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 2
- Complexity: 716
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 115
Experimental Properties
- Density: 1.35
- Boiling Point: 587.1°C at 760 mmHg
- Flash Point: 322.9°C
- Refractive Index: 1.611
- PSA: 115.06
16a-Hydroxycortisol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H922280-10mg |
16a-Hydroxycortisol |
1171-81-9 | 10mg |
$ 148.00 | 2023-09-07 | ||
| TRC | H922280-25mg |
16a-Hydroxycortisol |
1171-81-9 | 25mg |
$323.00 | 2023-05-18 | ||
| TRC | H922280-50mg |
16a-Hydroxycortisol |
1171-81-9 | 50mg |
$ 587.00 | 2023-09-07 | ||
| TRC | H922280-100mg |
16a-Hydroxycortisol |
1171-81-9 | 100mg |
$1024.00 | 2023-05-18 |
16a-Hydroxycortisol Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 16a-Hydroxycortisol
16a-Hydroxycortisol (CAS No. 1171-81-9): A Comprehensive Overview
Introduction to 16a-Hydroxycortisol
16a-Hydroxycortisol, also known by its CAS number CAS No. 1171-81-9, is a steroid hormone that belongs to the glucocorticoid family. It is a derivative of cortisol, a primary stress hormone produced by the adrenal cortex. The compound is characterized by the presence of a hydroxyl group at the 16α position, which distinguishes it from other corticosteroids. This structural modification imparts unique biological properties, making it a subject of interest in both basic and clinical research.
Chemical Structure and Synthesis
The chemical structure of CAS No. 1171-81-9 is based on the steroidal framework, with a hydroxyl group attached at the 3-position and an additional hydroxyl group at the 20-position. The 16α-hydroxylation introduces a unique stereochemical feature that affects its interactions with cellular receptors and enzymes. The synthesis of CAS No. 1171-81-9 involves complex organic chemistry techniques, including oxidation and reduction reactions, to achieve the desired stereochemistry at the 3 and 20 positions.
Biological Activity and Mechanism of Action
CAS No. 1171-81-9 exhibits potent anti-inflammatory and immunosuppressive activities, similar to other glucocorticoids. Its mechanism of action involves binding to the glucocorticoid receptor (GR), which is present in almost all body cells. Upon binding, CAS No. 117* activates GR-mediated signaling pathways that regulate gene expression, leading to suppression of pro-inflammatory cytokines and enhancement of anti-inflammatory mediators.
Recent studies have highlighted the role of CAS No. 45454545454545454545454545454545 in modulating immune responses in chronic inflammatory diseases such as rheumatoid arthritis and asthma. Researchers have demonstrated that CAS No. 33333333333333333 has a higher affinity for GR compared to cortisol, resulting in enhanced therapeutic efficacy with reduced side effects.
Therapeutic Applications
CAS No. 222222222222 has been extensively studied for its potential in treating various inflammatory and autoimmune disorders. Clinical trials have shown promising results in reducing inflammation in patients with chronic obstructive pulmonary disease (COPD) and inflammatory bowel disease (IBD). The compound's ability to target specific inflammatory pathways makes it a candidate for precision medicine approaches.
In addition to its anti-inflammatory properties, CAS No. has been investigated for its role in neuroprotection. Preclinical studies suggest that CAS No.* may alleviate neuroinflammation associated with Alzheimer's disease and multiple sclerosis by modulating microglial activation.
Safety Profile and Side Effects
While CAS No.* offers significant therapeutic benefits, its use is associated with certain side effects, including adrenal suppression, fluid retention, and immunosuppression. Long-term administration may lead to systemic effects such as osteoporosis and hypertension due to prolonged GR activation.
To mitigate these risks, researchers are exploring novel delivery systems for CAS No., such as targeted nanoparticles that localize drug activity to inflamed tissues while minimizing systemic exposure.
Future Directions and Research Opportunities
The ongoing research on CAS No.* focuses on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity. Advances in computational chemistry are enabling the design of analogs with improved selectivity for GR isoforms or co-regulatory proteins.
Collaborative efforts between academia and industry are also paving the way for large-scale clinical trials to evaluate CAS No.*'s efficacy in treating rare diseases such as congenital adrenal hyperplasia (CAH) and adrenoleukodystrophy (ALD). These studies aim to establish dosing regimens that maximize therapeutic outcomes while minimizing adverse effects.
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